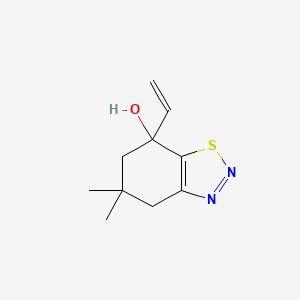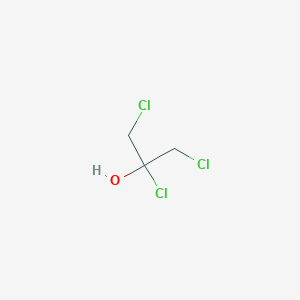
1,2,3-Trichloropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloropropan-2-ol is an organic compound with the molecular formula C₃H₅Cl₃O. It is a colorless liquid that is used in various industrial applications. This compound is known for its high reactivity due to the presence of three chlorine atoms and a hydroxyl group, making it a valuable intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trichloropropan-2-ol can be synthesized through several methods. One common method involves the chlorination of glycerol. The reaction typically occurs in the presence of hydrochloric acid and a catalyst, such as zinc chloride, at elevated temperatures. The reaction proceeds as follows:
[ \text{C₃H₈O₃} + 3 \text{HCl} \rightarrow \text{C₃H₅Cl₃O} + 3 \text{H₂O} ]
Industrial Production Methods
Industrial production of this compound often involves the chlorination of allyl alcohol. This process is carried out in a chlorination reactor where allyl alcohol is reacted with chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,3-trichloropropane-2-one.
Reduction: Reduction of this compound can lead to the formation of 1,2,3-trichloropropane.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: 1,2,3-Trichloropropane-2-one
Reduction: 1,2,3-Trichloropropane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,2,3-Trichloropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloropropan-2-ol involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential toxic effects. The presence of three chlorine atoms makes it highly electrophilic, allowing it to react readily with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichloropropane: Similar in structure but lacks the hydroxyl group.
1,2-Dichloropropan-2-ol: Contains only two chlorine atoms.
1,3-Dichloropropan-2-ol: Chlorine atoms are positioned differently.
Uniqueness
1,2,3-Trichloropropan-2-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which imparts distinct reactivity and chemical properties. This combination makes it a versatile intermediate in various chemical reactions and industrial processes.
Properties
CAS No. |
116254-66-1 |
|---|---|
Molecular Formula |
C3H5Cl3O |
Molecular Weight |
163.43 g/mol |
IUPAC Name |
1,2,3-trichloropropan-2-ol |
InChI |
InChI=1S/C3H5Cl3O/c4-1-3(6,7)2-5/h7H,1-2H2 |
InChI Key |
WUGLLMGIZBHYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)(O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


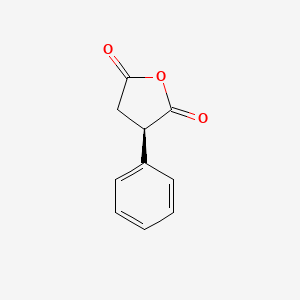

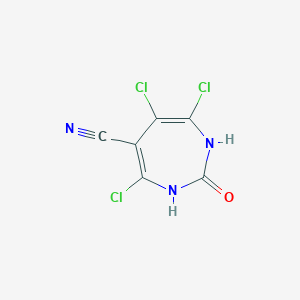
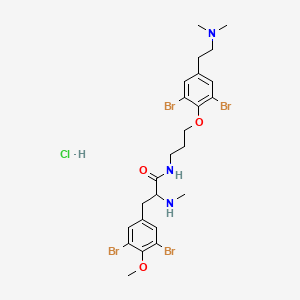


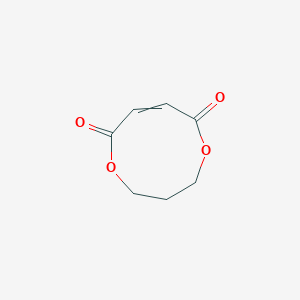
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
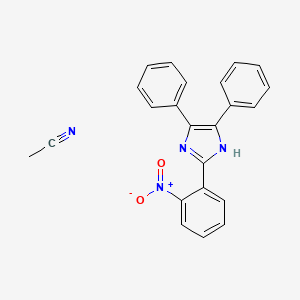
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
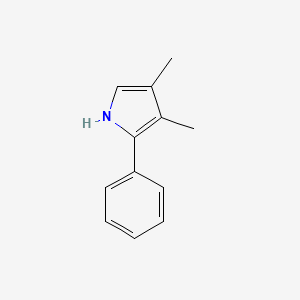
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
